1-(Furan-3-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(furan-3-yl)piperazine |
InChI |
InChI=1S/C8H12N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2 |
InChI Key |
JWWVFGFTYFBPIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=COC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Furan 3 Yl Piperazine and Its Analogs
Strategies for Furan (B31954) Ring Functionalization
Accessing appropriately substituted furan precursors is a critical first step. This can be achieved either through direct functionalization of the furan ring or by modifying existing functional groups.
Direct C-H activation has become a powerful, atom-economical method for functionalizing heteroaromatics. For furan derivatives, palladium-catalyzed reactions can selectively target C-H bonds for alkylation. While direct C-H amination is challenging, C-H alkylation can introduce functionalities that facilitate subsequent coupling with piperazine (B1678402). The inherent reactivity of furan typically favors functionalization at the C2 or C5 positions. However, the use of directing groups can steer the reaction to the C3 position. For example, a hydroxymethyl group at the C3 position of furan has been shown to be a powerful directing group for regioselective arylation at the C2 position, demonstrating the principle of directed C-H activation on the furan ring researchgate.net. While direct C3-alkylation of an unsubstituted furan remains a synthetic challenge, these principles can be applied to create precursors for 1-(furan-3-yl)piperazine analogs researchgate.netnih.gov.
Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Furans
| Furan Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-(Hydroxymethyl)furan | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | KOAc, DMAc, 120 °C | 2-(4-Methoxyphenyl)-3-(hydroxymethyl)furan | 85% | researchgate.net |
| 2-n-Butylfuran | 4-Bromoacetophenone | [PdCl(η³-C₃H₅)]₂ / Tedicyp | AcONa, DMAc, 150 °C | 2-n-Butyl-5-(4-acetylphenyl)furan | 95% | acs.org |
Note: This table illustrates the general applicability of Pd-catalyzed C-H functionalization on the furan ring, which is a foundational concept for synthesizing complex furan derivatives.
A more traditional and versatile approach involves the synthesis of a 3-substituted furan where the substituent can either be a leaving group for nucleophilic substitution or a partner in a cross-coupling reaction.
Common strategies include:
Halogenation : The synthesis of 3-bromofuran or 3-iodofuran creates an ideal substrate for subsequent cross-coupling reactions.
Borylation : Conversion of a 3-halofuran to a furan-3-boronic acid or its ester equivalent provides a nucleophilic partner for coupling reactions.
Metalation : Directed ortho-metalation or halogen-metal exchange can generate a 3-furyl anion, which can be trapped with an electrophile to install a desired functional group.
These interconversions allow for the preparation of a wide array of 3-substituted furans, making them key intermediates for conjugation with the piperazine ring nih.govnsf.govscispace.comucl.ac.uknih.gov.
Approaches for Piperazine Ring Functionalization
The piperazine moiety can be either pre-formed and then substituted or constructed from acyclic precursors.
The piperazine ring is a common scaffold in medicinal chemistry and its synthesis is well-established. Classical methods often involve the cyclization of diethanolamine or the reaction of ethylenediamine with 1,2-dichloroethane researchgate.net. More modern approaches provide greater flexibility for creating substituted piperazines. For instance, a catalytic reductive cyclization of dioximes derived from primary amines offers a novel route to piperazines bearing various substituents nih.gov. Another strategy involves the reaction of aryl amines with bis(2-chloroethyl)amine hydrochloride to form N-arylpiperazines researchgate.netresearchgate.netnih.gov. These methods provide the foundational piperazine core, which can then be further functionalized.
Once piperazine (or a mono-protected version like N-Boc-piperazine) is available, the second nitrogen can be functionalized in several ways to introduce the furan ring or a precursor.
N-Alkylation : This can be achieved through nucleophilic substitution with an alkyl halide or sulfonate, or via reductive amination mdpi.com. Reductive amination, which involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a particularly mild and efficient method google.commdpi.comnih.gov. For the synthesis of this compound, this could involve reacting piperazine with furan-3-carboxaldehyde.
N-Arylation : This is the most direct method for forming the C-N bond with the furan ring and is discussed in detail in the coupling strategies below.
Coupling Strategies for Furan-Piperazine Conjugation
The key bond-forming event between the furan and piperazine rings is typically accomplished through transition-metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination : This palladium-catalyzed C-N cross-coupling reaction is a premier method for synthesizing N-arylpiperazines mdpi.comwikipedia.orgorganic-chemistry.org. The reaction couples an aryl halide or triflate (e.g., 3-bromofuran) with an amine (e.g., piperazine). The efficiency of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base nih.govrsc.org. This method is widely used due to its high functional group tolerance and broad substrate scope nih.gov.
Ullmann Condensation : A classical alternative is the copper-catalyzed Ullmann reaction, which couples an aryl halide with an amine organic-chemistry.orgwikipedia.orgnih.gov. While it often requires harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, modern protocols have been developed with improved efficiency, sometimes proceeding under ligand-free conditions rsc.org. This reaction remains a viable and often cost-effective method for C-N bond formation researchgate.net.
Table 2: Representative Conditions for Furan-Piperazine Coupling Reactions
| Furan Substrate | Amine | Coupling Method | Catalyst System | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Halide | Piperazine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C | nih.gov |
| Aryl Chloride | Piperazine | Buchwald-Hartwig | (NHC)Pd(allyl)Cl | K₃PO₄ | t-Amyl alcohol | 100 °C | nih.gov |
| Aryl Iodide | N-Heterocycles | Ullmann Coupling | CuI / Ligand | K₂CO₃ | DMSO | 120 °C | nih.gov |
Note: This table provides examples of general conditions for the types of cross-coupling reactions used to synthesize N-aryl piperazines, including this compound.
Direct C-N Bond Formation
The most direct route to synthesizing this compound involves the formation of a carbon-nitrogen bond between the C3 position of the furan ring and a nitrogen atom of the piperazine core. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. This reaction facilitates the coupling of amines with aryl or heteroaryl halides and triflates.
The general mechanism proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the heteroaryl halide (e.g., 3-bromofuran or 3-iodofuran) to the Pd(0) complex. This is followed by the coordination of the amine (piperazine) to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. Various generations of catalyst systems have been developed to improve the reaction's scope and efficiency, allowing for the coupling of a wide array of substrates under milder conditions. For the synthesis of this compound, a typical procedure would involve reacting a 3-halofuran with piperazine in the presence of a palladium catalyst and a suitable ligand. To prevent double arylation, mono-protected piperazines, such as N-Boc-piperazine, are often used, followed by a deprotection step.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| Buchwald-Hartwig Amination | 3-Halofuran (X=Br, I) or 3-Furan-triflate | Piperazine or Mono-protected piperazine | Pd Source (e.g., Pd2(dba)3, Pd(OAc)2) + Ligand (e.g., BINAP, XPhos, RuPhos) | Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4) | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | This compound |
Linker-Mediated Connection (e.g., Carbonyl, Alkyl Linkers)
An alternative to direct C-N bond formation is the connection of the furan and piperazine rings through a linker, such as an alkyl or carbonyl group. These multi-step approaches offer synthetic flexibility and are particularly useful for creating analogs with modified spacing and geometry between the two heterocyclic moieties.
Alkyl Linkers via Reductive Amination
Reductive amination is a robust method for forming C-N bonds and introducing an alkyl linker, typically a methylene (B1212753) (-CH₂-) group. nih.govnih.gov This two-step, one-pot process begins with the reaction of a furan aldehyde, such as furan-3-carboxaldehyde, with piperazine. This initial reaction forms an iminium ion intermediate. The subsequent in-situ reduction of this intermediate with a suitable reducing agent yields the N-alkylated piperazine derivative. nih.gov
Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion without affecting the aldehyde starting material. nih.gov This method is widely employed in the synthesis of pharmaceutical compounds due to its operational simplicity and broad substrate scope. nih.govnih.gov The reaction has been successfully applied to various furanic aldehydes and primary or secondary amines. mdpi.com
Carbonyl Linkers via Acylation
A carbonyl group can serve as a linker by forming an amide bond between the furan and piperazine rings. This is achieved through the acylation of piperazine with a furan-3-carboxylic acid derivative. The carboxylic acid is typically activated to facilitate the nucleophilic attack by the piperazine nitrogen.
Standard methods for amide bond formation can be employed. The furan-3-carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with piperazine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Alternatively, peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to directly couple the carboxylic acid with piperazine under mild conditions. One reported synthesis involves the esterification of 2-furoic acid, followed by reaction with piperazine to yield 1-(2-furoyl)piperazine. semanticscholar.org
| Linker Type | Synthetic Method | Furan Precursor | Piperazine Reactant | Key Reagents | Resulting Linker |
| Alkyl | Reductive Amination | Furan-3-carboxaldehyde | Piperazine | Reducing agent (e.g., NaBH(OAc)₃) | -CH₂- |
| Carbonyl | Acylation | Furan-3-carboxylic acid | Piperazine | Activating agent (e.g., SOCl₂) or Coupling agent (e.g., EDC) | -C(O)- |
Stereoselective Synthesis and Chiral Resolution
While this compound itself is an achiral molecule, many of its biologically active analogs possess one or more stereocenters, often on the piperazine ring or on substituents attached to either heterocycle. For such chiral compounds, controlling the stereochemistry is crucial, as different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles. nih.govrsc.org Methodologies for obtaining enantiomerically pure compounds fall into two main categories: asymmetric synthesis and chiral resolution.
Stereoselective Synthesis
Asymmetric synthesis aims to create a specific stereoisomer directly. Several strategies have been developed for the enantioselective synthesis of substituted piperazines: nih.gov
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine framework.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of pyrazine precursors using chiral transition metal complexes (e.g., Iridium or Palladium-based) can provide access to chiral piperazines and piperazin-2-ones with high enantioselectivity. rsc.orgacs.org Similarly, palladium-catalyzed carboamination reactions have been employed for the stereoselective preparation of N-aryl-2,6-disubstituted piperazines. researcher.life
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is a common strategy when an asymmetric synthesis is not feasible or is low-yielding.
Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent technique for the analytical and preparative separation of enantiomers. mdpi.comnih.gov Cellulose- and amylose-based CSPs are widely used for this purpose. mdpi.com The enantiomers interact differently with the chiral environment of the column, leading to different retention times and enabling their separation.
Capillary Electrophoresis (CE): Chiral CE, using chiral selectors like cyclodextrins added to the buffer, is another effective technique for separating the enantiomers of cationic piperazine derivatives. bohrium.com
| Approach | Method | Description | Example Application |
| Stereoselective Synthesis | Asymmetric Hydrogenation | A prochiral pyrazine or pyrazin-2-ol is hydrogenated using a chiral catalyst to produce an enantiomerically enriched piperazine or piperazin-2-one. rsc.org | Synthesis of chiral disubstituted piperazin-2-ones using a Palladium catalyst. rsc.org |
| Stereoselective Synthesis | Chiral Pool Synthesis | Enantiopure starting materials, such as (R)-phenylglycinol, are used as building blocks to construct the chiral piperazine ring. nih.gov | Synthesis of (R)-(+)-2-methylpiperazine from R-(–)-phenylglycinol. nih.gov |
| Chiral Resolution | Chiral HPLC | A racemic mixture is passed through a column containing a chiral stationary phase, which selectively retains one enantiomer longer than the other. mdpi.comnih.gov | Separation of enantiomers of piperazine-2-tert-butylcarboxamide. mdpi.com |
| Chiral Resolution | Diastereomeric Salt Formation | A racemic base is reacted with an enantiopure acid to form diastereomeric salts, which can often be separated by crystallization. | A classical resolution technique applicable to basic compounds like piperazine analogs. |
Derivatization and Structural Modification of the 1 Furan 3 Yl Piperazine Scaffold
Design Principles for Analog Libraries
The design of analog libraries based on the 1-(furan-3-yl)piperazine scaffold is guided by established medicinal chemistry principles. The piperazine (B1678402) ring is often considered a "privileged structure" due to its presence in numerous biologically active compounds and its favorable physicochemical properties. nih.govbenthamscience.com Key design principles focus on systematically altering different parts of the molecule to explore the structure-activity relationship (SAR).
Privileged Scaffold Concept : The piperazine moiety is a common feature in drugs targeting a wide range of biological systems. nih.gov Its two nitrogen atoms can be functionalized to modulate properties like solubility, pKa, and bioavailability, making it an ideal core for library development. nih.gov
Vectorial Exploration : Modifications are typically made in a directional manner. One nitrogen of the piperazine (N-1) is anchored by the furan-3-yl group, while the other nitrogen (N-4) serves as a primary point for diversification. This allows chemists to introduce a wide variety of substituents, including hydrogen bond acceptors, hydrophobic groups, and other heterocyclic systems, to probe interactions with biological targets. nih.gov
Pharmacokinetic Tuning : The basic nitrogen atoms of the piperazine core can improve the pharmacokinetic profile of drug candidates. nih.gov By selecting appropriate substituents, designers can balance a molecule's affinity for its target (pharmacodynamics) with its absorption, distribution, metabolism, and excretion (ADME) properties.
Systematic Substitution Patterns : Analog libraries are often designed by grouping derivatives based on the type of substitution on the piperazine nitrogen. Common categories include monoaryl, diaryl, aryl-alkyl, dialkyl, and alkyl-acyl piperazines, allowing for a systematic evaluation of how different chemical classes affect biological activity. mdpi.com
Modifications at the Furan (B31954) Moiety
The furan portion of the scaffold, while less commonly modified than the piperazine ring, presents important opportunities for structural diversification to fine-tune activity and selectivity.
Introducing substituents onto the furan ring can significantly alter the electronic and steric properties of the entire molecule. These changes can influence how the compound binds to its biological target.
Regioselective Synthesis : The placement of substituents on the furan ring is critical. Synthetic strategies often employ blocking groups, such as organosilyl moieties, to direct the addition of new functional groups to specific positions (e.g., C-2, C-4, or C-5) on the furan ring. scholaris.ca This precise control is essential for building libraries where the effect of substituent position can be systematically studied. scholaris.ca
Electronic Modulation : The electron-donating or electron-withdrawing nature of a substituent impacts the electron density of the furan ring. This can affect the molecule's reactivity and its ability to participate in key interactions like hydrogen bonding or π-stacking with a protein target.
The point of attachment between the furan and piperazine rings, as well as the positioning of substituents on the furan, creates isomers that can have distinct biological profiles.
Scaffold Isomerism : The this compound scaffold has a constitutional isomer, 1-(furan-2-yl)piperazine. Shifting the piperazine attachment from the C-3 to the C-2 position of the furan ring alters the geometry and electronic distribution of the molecule, which can lead to significant differences in biological activity. Synthetic approaches to furan-2-yl derivatives often begin with starting materials like 2-acetylfuran. researchgate.netnih.gov
Regioisomeric Analogs : For a substituted furan ring, moving a given substituent to different available positions (e.g., from C-2 to C-5) results in regioisomers. These isomers, while having the same molecular formula, can exhibit varied potencies and selectivities due to the different spatial arrangement of the substituent relative to the rest of the scaffold. This principle is demonstrated in studies of other arylpiperazines, where moving a substituent from an ortho to a meta or para position on an aromatic ring drastically changes the compound's properties. researchgate.net
Modifications at the Piperazine Moiety
The piperazine ring, particularly its N-4 nitrogen, is the most common site for derivatization, providing a straightforward way to generate extensive and diverse analog libraries.
Attaching different chemical groups to the second nitrogen atom of the piperazine ring is a cornerstone of SAR exploration for this scaffold. A wide array of synthetic methods, including nucleophilic substitution, reductive amination, Pd-catalyzed Buchwald-Hartwig coupling, and Cu-catalyzed Ullmann-Goldberg reactions, are employed to achieve these modifications. mdpi.com
Aryl and Heteroaryl Substitutions : The introduction of aromatic and heteroaromatic rings is a common strategy. For instance, N-substitution with various substituted indole (B1671886) rings has been shown to modulate affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov The nature and position of substituents on these appended rings provide another layer of diversification. researchgate.net
Alkyl and Aralkyl Substitutions : Simple alkyl chains or aralkyl groups like benzyl are frequently added. These modifications primarily alter the molecule's lipophilicity and steric profile. nih.gov
Linker-Based Modifications : In many designs, the N-4 substituent is not attached directly but via a linker, such as an amide or a methylene (B1212753) bridge. This allows for more flexibility in positioning the terminal functional group to optimize interactions with a target. nih.gov
Research on a series of N-piperazine substituted aminotetralin derivatives provides a clear example of how N-substitution impacts biological activity. The following table details the binding affinities (Ki) at dopamine D2 and D3 receptors for various heterocyclic N-substituents.
| Compound | N-Piperazine Substituent | D2 Ki (nM) | D3 Ki (nM) |
|---|---|---|---|
| 10e (racemic) | Indole-5-carboxamide | - | - |
| (-)-10e | Indole-5-carboxamide | 47.5 | 0.57 |
| (+)-10e | Indole-5-carboxamide | 113 | 3.73 |
| 10g | Indazole-5-carboxamide | 11.5 | 0.45 |
| 10i | Benzo[b]thiophene-5-carboxamide | 23.5 | 0.46 |
Data sourced from a study on dopamine receptor ligands. nih.gov
As the data indicates, subtle changes to the N-substituted heterocyclic moiety, such as replacing an indole with an indazole or a benzo[b]thiophene, lead to significant variations in receptor affinity and selectivity. nih.gov Furthermore, the stereochemistry of the parent molecule can have a profound impact, with the (-)-enantiomer showing higher affinity than the (+)-enantiomer. nih.gov
While less common than N-substitution, direct modification of the carbon atoms of the piperazine ring is another strategy for structural optimization.
Introduction of Substituents : Placing substituents such as methyl or other small alkyl groups on the carbon atoms of the piperazine ring can introduce conformational constraints. This can lock the ring into a preferred chair or boat conformation, which may enhance binding affinity or selectivity for a specific biological target.
Creation of Chiral Centers : Substituting the carbon framework of the piperazine ring can create new stereocenters. The resulting enantiomers or diastereomers can be separated and tested individually, often revealing that one stereoisomer is significantly more active than the others.
Incorporation into Polycyclic Systems : In more complex designs, the piperazine ring can be incorporated into a larger, rigid polycyclic structure, such as a 3,6-diazabicyclo[3.1.1]heptane ring. mdpi.com This approach severely restricts the conformational flexibility of the scaffold, which can lead to highly potent and selective compounds. mdpi.com
Incorporation of Additional Heterocyclic Systems
The strategic incorporation of additional heterocyclic rings onto the this compound scaffold is a key derivatization approach. This method aims to create hybrid molecules that merge the pharmacophoric features of different heterocyclic systems, potentially leading to compounds with novel or enhanced biological activities. The piperazine ring serves as a versatile linker, connecting the furan-3-yl moiety to a variety of other heterocyclic nuclei, such as triazoles and pyrimidines.
Triazole Derivatives
The 1,2,4-triazole ring is a common feature in pharmacologically active compounds. Its integration with the this compound core has been explored to develop new chemical entities. A notable example involves the synthesis of a derivative where the furan-3-yl group is linked to the piperazine nitrogen via a methanone bridge, and the second piperazine nitrogen is attached to a 1,2,4-triazole ring.
Research has detailed the synthesis and characterization of (4-(5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperazin-1-yl)(furan-3-yl)methanone. This compound represents a direct linkage of the furan-3-yl and a substituted triazole system through the piperazine core. The synthesis of this class of compounds typically involves a multi-step process starting with the formation of the substituted triazolyl-piperazine intermediate, followed by acylation with a furan-3-yl derivative.
| Compound Name | (4-(5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperazin-1-yl)(furan-3-yl)methanone |
| Molecular Formula | C₁₉H₁₈FN₅O₂ |
| Structure Description | A piperazine ring is N1-acylated with a furan-3-carbonyl group and N4-substituted with a 5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl group. |
| ¹H-NMR (300 MHz, CDCl₃) δ | 10.68 (s, 1H), 8.22-8.18 (m, 1H), 7.75-7.75 (m, 1H), 7.47-7.42 (m, 2H), 7.33-7.18 (m, 2H), 6.59-6.59 (m, 1H), 3.84-3.75 (m, 4H), 3.60 (m, 4H) |
| ¹³C-NMR (75 MHz, CDCl₃) δ | 164.0, 161.4, 158.9, 143.5, 143.0, 131.7, 131.3, 129.6, 125.0, 120.8, 116.0, 115.8, 110.0, 46.9, 46.7, 44.6, 42.1 |
| IR (film) ν (cm⁻¹) | 3132, 2846, 1617, 1531, 1487, 1436, 751 |
| MS (m/z) | [M+]: 342.00 |
Data sourced from Online Journal of Chemistry.
Beyond 1,2,4-triazoles, the 1,2,3-triazole moiety is frequently introduced using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This highly efficient reaction allows for the coupling of an azide-functionalized piperazine with a terminal alkyne, or vice-versa. To apply this to the this compound scaffold, one could first N-alkylate the piperazine with a propargyl group (containing a terminal alkyne) and then react it with various organic azides to generate a library of 1,2,3-triazole derivatives.
Pyrimidine Derivatives
Pyrimidine is another key heterocycle found in numerous biologically active molecules. gsconlinepress.comresearchgate.netorientjchem.org The synthesis of pyrimidine-piperazine hybrids is a well-established field in medicinal chemistry. researchgate.net A common and effective method for linking a piperazine to a pyrimidine ring is through nucleophilic aromatic substitution.
In this approach, a pyrimidine ring bearing a suitable leaving group, such as a 2-(methylsulfanyl) or a chloro substituent, is reacted with the piperazine. The secondary amine of the this compound would act as the nucleophile, displacing the leaving group to form a C-N bond between the pyrimidine and piperazine rings. This strategy has been successfully used to synthesize a wide array of 2-(piperazin-1-yl)pyrimidine derivatives from various substituted piperazines. nih.govnih.gov
For example, reacting this compound with a 4-substituted-2-(methylsulfanyl)pyrimidine would be expected to yield the corresponding 4-substituted-2-(4-(furan-3-yl)piperazin-1-yl)pyrimidine. The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.govnih.gov
| Reactant 1 | Reactant 2 | Potential Product | Synthesis Method |
| This compound | 4-Aryl-2-(methylsulfanyl)pyrimidine | 4-Aryl-2-(4-(furan-3-yl)piperazin-1-yl)pyrimidine | Nucleophilic Aromatic Substitution |
| This compound | 2-Chloro-4,6-dimethylpyrimidine | 2-(4-(Furan-3-yl)piperazin-1-yl)-4,6-dimethylpyrimidine | Nucleophilic Aromatic Substitution |
This table presents potential synthetic pathways based on established methodologies for analogous piperazine derivatives. nih.govnih.gov
The incorporation of these diverse heterocyclic systems significantly expands the chemical space accessible from the this compound scaffold, providing a rich platform for the discovery of new compounds with tailored pharmacological profiles.
Structure Activity Relationship Sar Studies of 1 Furan 3 Yl Piperazine Derivatives
Correlating Structural Features with Biological Potency
SAR studies on 1-(furan-3-yl)piperazine derivatives have successfully established correlations between specific structural modifications and biological potency. The piperazine (B1678402) scaffold is a versatile building block in medicinal chemistry due to its ability to be easily modified at its two nitrogen atoms, allowing for the introduction of various substituents that can modulate pharmacological activity. ijrrjournal.comnih.govresearchgate.net Minor changes in the substitution pattern on the piperazine ring can lead to significant differences in the pharmacological activities of the compounds. ijrrjournal.comresearchgate.net
In a series of compounds designed as dopamine (B1211576) D2 and D3 receptor ligands, the introduction of different N-aromatic heterocyclic substitutions on the piperazine ring was explored. nih.gov The resulting data demonstrated that the affinity and selectivity for these receptors are highly dependent on the nature of these substituents. For instance, compounds with substituted indole (B1671886) rings attached to the piperazine nitrogen showed high affinity and selectivity for the D3 receptor. nih.gov
Another study investigating piperidine/piperazine-based compounds for sigma receptor 1 (S1R) affinity found that the nature of the substituent on the piperazine nitrogen was a key determinant of binding affinity. nih.gov The compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated high affinity for S1R, with a Ki value of 3.2 nM. nih.gov This highlights the importance of the N-substituent in driving receptor interactions.
| Compound | Modification | Target | Potency (Ki, nM) |
|---|---|---|---|
| (-)-10e | Indole-2-carboxamide on piperazine | D3 Receptor | 0.57 |
| (-)-10e | Indole-2-carboxamide on piperazine | D2 Receptor | 47.5 |
| (+)-10e | Indole-2-carboxamide on piperazine | D3 Receptor | 3.73 |
| (+)-10e | Indole-2-carboxamide on piperazine | D2 Receptor | 113 |
| 10g | Indazole derivative on piperazine | D2/D3 Receptors | High Affinity |
| 10i | Benzo[b]thiophene derivative on piperazine | D3 Receptor | 1.69 |
| 10i | Benzo[b]thiophene derivative on piperazine | D2 Receptor | 76.9 |
| Compound 1 | 4-phenylpiperazin-1-yl)ethanone | S1R | 3.2 |
Impact of Furan (B31954) Substituents on Receptor/Enzyme Interactions
The furan ring, a five-membered aromatic heterocycle, plays a significant role in the biological activity of many compounds. Modifications to the furan ring in this compound derivatives can influence their electronic properties and steric profile, thereby affecting their interactions with biological targets. Research has shown that the position and nature of substituents on the furan ring can dramatically alter biological activity.
In the context of fused-ring oligothiophenes, the regiochemistry of furan substitution has been shown to impact the electronic properties and solid-state structure of the molecules. researchgate.net While not directly studying this compound, this research underscores the principle that the placement of the heteroatom within a heterocyclic system affects molecular properties, which can be extrapolated to receptor and enzyme interactions.
Studies on benzofuran (B130515) derivatives, which contain a furan ring fused to a benzene (B151609) ring, have demonstrated that the introduction of substituents at specific positions can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov For example, halogen substitutions on the benzofuran ring have consistently resulted in a significant increase in anticancer activities, likely due to the formation of halogen bonds that improve binding affinity. nih.gov This suggests that similar substitutions on the furan ring of this compound could modulate its binding to target proteins.
Influence of Piperazine N-Substituents on Pharmacological Profiles
The N-substituents on the piperazine ring of this compound derivatives are a primary point of modification for altering their pharmacological profiles. The nature of these substituents can influence not only potency but also selectivity across different receptors and enzymes. The piperazine moiety itself is a common pharmacophore in drugs targeting the central nervous system (CNS). ijrrjournal.comnih.gov
Research on a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues revealed that various substituted indole rings could be accommodated as N-substituents on the piperazine ring while maintaining high affinity and selectivity for the dopamine D3 receptor. nih.gov This indicates a degree of flexibility in the binding pocket of the D3 receptor for this region of the molecule.
In a different study, a series of benzoxazole-piperidine (piperazine) derivatives were synthesized and shown to have affinity for D2, 5-HT1A, and 5-HT2A receptors. researchgate.net The specific N-substituent was crucial in determining the affinity for each of these receptors. Similarly, arylpiperazine derivatives have been extensively studied as potential antipsychotics, with the aryl group on the piperazine nitrogen playing a key role in their multi-receptor binding profiles. researchgate.net
The introduction of bulky or electron-withdrawing groups on the N-phenyl substituent of piperazine derivatives has been shown to modulate their activity at various neurotransmitter receptors. ijrrjournal.com For instance, meta-chlorophenylpiperazine and trifluoromethylphenylpiperazine are well-known serotonergic agents, demonstrating how a simple substitution on the N-aryl group can confer specific pharmacological properties. ijrrjournal.com
| N-Substituent Type | Observed Effect | Target Class | Reference |
|---|---|---|---|
| Substituted Indole Rings | Maintained high affinity and selectivity for D3 receptor | Dopamine Receptors | nih.gov |
| Aryl Groups (general) | Key determinant of multi-receptor (D2, 5-HT1A, 5-HT2A) binding profiles | GPCRs | researchgate.net |
| meta-Chlorophenyl | Confers serotonergic activity | Serotonin (B10506) Receptors | ijrrjournal.com |
| Trifluoromethylphenyl | Confers serotonergic activity | Serotonin Receptors | ijrrjournal.com |
| 4-Fluorobenzyl | Identified as a crucial anticancer functional group in certain derivatives | Anticancer Targets | nih.gov |
Role of Linker Chemistry in Modulating Activity
In many derivatives of this compound, a linker connects the piperazine ring to another pharmacophoric element. The chemical nature, length, and rigidity of this linker are critical for optimizing the compound's activity. The linker properly orients the different parts of the molecule within the target's binding site.
In a series of dopamine D3 receptor ligands, it was found that the heterocyclic ring did not need to be directly connected to the piperazine ring to maintain high affinity and selectivity. nih.gov The majority of the potent compounds in this study had either an amide or a methylene (B1212753) linker connecting the piperazine to the heterocyclic moiety, indicating that these linkers could effectively position the key interacting groups. nih.gov
The chemistry of the linker can also influence the physicochemical properties of the molecule. For instance, in the context of Proteolysis Targeting Chimeras (PROTACs), the insertion of a piperazine moiety into the linker is a common strategy to improve rigidity and increase solubility upon protonation. nih.govsemanticscholar.org However, the chemical groups adjacent to the piperazine, such as amide bonds formed during linker synthesis, can significantly affect the pKa of the piperazine nitrogens and, consequently, its protonation state at physiological pH. nih.govsemanticscholar.org An alkyl-piperazine-alkyl linker was found to maximize the basicity of the piperazine. semanticscholar.org
In the design of CDK2 inhibitors, a linker was used to connect a benzofuran-piperazine hybrid structure to various aromatic semicarbazide, thiosemicarbazide, or acylhydrazone tails. nih.gov The linker (e.g., thiosemicarbazide, semicarbazide) was crucial for anchoring the inhibitors into the kinase binding site through hydrogen bonding interactions. nih.gov
Stereochemical Considerations in SAR
Stereochemistry often plays a pivotal role in the interaction of a drug with its biological target, as receptors and enzymes are chiral environments. For derivatives of this compound that contain stereocenters, the different enantiomers or diastereomers can exhibit significantly different biological activities and pharmacological profiles.
In the investigation of dopamine D3 receptor ligands, the enantiomers of the most potent racemic compound, 10e, were separated and evaluated. nih.gov The (-)-10e enantiomer displayed higher affinity at both D2 and D3 receptors (Ki; D2 = 47.5 nM, D3 = 0.57 nM) compared to its (+)-10e counterpart (Ki; D2 = 113 nM, D3 = 3.73 nM). nih.gov This demonstrates a clear stereopreference at these receptors. The study also noted that in a related series of 5-hydroxy hybrid compounds, it was consistently the (-)-isomer that exhibited the highest affinity for the D3 receptor. nih.gov
This enantioselectivity arises from the three-dimensional arrangement of atoms, which allows one enantiomer to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the chiral binding site of the receptor than the other. The differential activity between enantiomers underscores the importance of considering stereochemistry in the design and development of new therapeutic agents based on the this compound scaffold.
Investigation of Biological Activities and Mechanistic Insights in Vitro and Animal Studies
General Overview of Biological Potential within the Furan-Piperazine Class
The furan (B31954) ring is a crucial scaffold in a variety of physiologically active chemicals, recognized for its ability to improve pharmacological profiles when incorporated into medicinal molecules. orientjchem.org Similarly, the piperazine (B1678402) moiety is a privileged structure in medicinal chemistry, frequently used to enhance the physicochemical and pharmacokinetic properties of compounds, such as solubility and bioavailability. mdpi.comnih.gov The combination of these two heterocyclic systems into a single molecular entity has given rise to the furan-piperazine class of compounds, which has demonstrated a wide spectrum of biological activities in numerous therapeutic areas. orientjchem.orgresearchgate.net Researchers have explored these derivatives for their potential to modulate inflammatory responses, combat microbial and parasitic infections, act on the central nervous system, and inhibit the proliferation of cancer cells. researchgate.netresearchgate.netjetir.org
Compounds containing the furan nucleus have been investigated for their anti-inflammatory properties. researchgate.netnih.govwisdomlib.org The biological activity is often influenced by the presence of the furan ring and other aromatic systems within the molecular structure. nih.gov Studies have shown that certain furan derivatives can exert regulatory effects on cellular activities by modulating signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Specific examples within the broader furan-piperazine class have demonstrated notable anti-inflammatory potential. For instance, compounds such as (5-(4-chlorophenyl)-furan-2-yl)-(piperazin-1-yl)-methadone have been identified as potent dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. derpharmachemica.com This dual inhibition is a promising strategy for managing inflammation and pain. derpharmachemica.com The anti-inflammatory effects of furan derivatives are also sometimes linked to their antioxidant and radical scavenging activities. derpharmachemica.com
The furan-piperazine scaffold is a subject of significant interest in the development of new antimicrobial agents. researchgate.net Furan derivatives have been shown to possess a wide range of activities, including antibacterial, antifungal, and antiviral properties. orientjchem.orgnih.gov The mechanism of antimicrobial action for these compounds can involve the selective inhibition of microbial growth and the modification of essential microbial enzymes. nih.gov
Several studies have synthesized and evaluated furan-piperazine derivatives for their antimicrobial efficacy. One study developed a derivative, 1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl], which exhibited superior antibacterial activity against the plant pathogen Xanthomonas oryzae when compared to the established drug norfloxacin. ijbpas.com Other research has focused on synthesizing novel piperazine derivatives incorporated with different heterocyclic rings, which have shown considerable antibacterial and antifungal properties against a range of microorganisms. nih.gov For example, certain pyrimidine-incorporated piperazine derivatives showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A, and significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov
The following table summarizes the antimicrobial activity of selected furan-piperazine and related derivatives.
| Compound Class | Test Organism | Activity/Result | Reference |
| 1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl] | Xanthomonas oryzae | Superior antibacterial activity compared to norfloxacin | ijbpas.com |
| Thiophene-pyrimidine-piperazine derivatives (4b, 4d, 5a, 5b) | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good antibacterial activity at 40 μg/ml | nih.gov |
| Thiophene-pyrimidine-piperazine derivatives (4a, 4d, 4e, 5c, 5e) | A. niger, P. notatum, A. fumigates, C. albicans | Significant antifungal activity at 40 μg/ml | nih.gov |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | Growth inhibition at a MIC of 64 ug/mL | ijabbr.com |
The piperazine ring is a well-established pharmacophore in the design of antiparasitic agents, with the marketed drug diethylcarbamazine (B1670528) serving as a key example of its importance in this field. acs.org The hybridization of piperazine with other bioactive scaffolds, including furan, has been explored as a strategy to develop new agents against various parasites. acs.orgnih.gov Furan-based scaffolds have also been used as a foundation for compounds with potent activity against parasites like Plasmodium falciparum, the causative agent of malaria. mdpi.com
Research has demonstrated the effectiveness of molecules containing these moieties against several parasites. For instance, piperazine-tethered thiazole (B1198619) compounds have shown significant antiplasmodial activity against chloroquine-resistant strains of P. falciparum. mdpi.com One hit compound from this class, 2291-61, exhibited an antiplasmodial EC₅₀ of 102 nM. mdpi.com In another study, piperazine-based chalcone (B49325) derivatives were tested for their toxicity against Giardia intestinalis, with some compounds proving to be 2 to 4 times more efficient at killing the parasite than metronidazole (B1676534) under anaerobic conditions. nih.gov A series of quinazolin-4(3H)-one derivatives incorporating a piperazine ring showed moderate to good effectiveness against Toxoplasma gondii, with IC₅₀ values ranging from 5.94 to 102.2 μM. acs.org
Piperazine derivatives are a prominent chemical class with extensive neuropharmacological activities, forming the core structure of numerous antidepressant and anxiolytic drugs such as buspirone, nefazodone, and vortioxetine. researchgate.netnih.govnih.gov The presence of the piperazine substructure is a common feature in many marketed antidepressants, largely due to its favorable CNS pharmacokinetic profile and its role in the specific binding conformations of these agents. nih.gov
The mechanism of action for many of these compounds involves the modulation of monoaminergic systems in the brain. nih.gov For example, the anxiolytic and antidepressant-like effects of some piperazine derivatives have been linked to their interaction with the serotonergic system, specifically as 5-HT₁ₐ receptor antagonists. researchgate.net The incorporation of a furan moiety into these established piperazine scaffolds is an area of research aimed at developing novel CNS agents. ijabbr.com Studies on new series of pyridazin-3(2H)-one derivatives containing a furan component have shown significant antidepressant-like effects in animal models like the forced swimming test, without causing motor impairment. researchgate.net
The furan-piperazine scaffold is a highly promising framework for the development of novel anticancer agents. researchgate.netnih.govresearchgate.net Both furan and piperazine derivatives individually have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. researchgate.netnih.govnih.gov The piperazine ring is a component of many FDA-approved anticancer drugs and is valued for its ability to interact with diverse biological targets and inhibit processes like angiogenesis and the cell cycle. researchgate.netnih.gov Furan-based compounds have also shown potent cytotoxic activities, in some cases at nanomolar concentrations. nih.gov
Combining these two pharmacophores has led to the synthesis of potent anticancer agents. A study on furan-based derivatives demonstrated that specific compounds could induce cell cycle arrest at the G₂/M phase and promote apoptosis in breast cancer cell lines. nih.gov Another study synthesized a series of novel vindoline-piperazine conjugates, which showed significant antiproliferative effects across 60 human tumor cell lines. mdpi.com For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against the MDA-MB-468 breast cancer cell line with a growth inhibition (GI₅₀) value of 1.00 μM. mdpi.com Similarly, piperazine-chalcone hybrids have been developed that show promising anticancer activity, with IC₅₀ values for enzyme inhibition ranging from 0.57 µM to 1.48 µM. nih.gov
The following table presents the in vitro anticancer activity of selected furan-piperazine and related compounds.
| Compound/Class | Cell Line | Activity Metric | Value | Reference |
| Furan-based derivative 4 | MCF-7 (Breast) | IC₅₀ | 4.06 µM | nih.gov |
| Furan-based derivative 7 | MCF-7 (Breast) | IC₅₀ | 2.96 µM | nih.gov |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | mdpi.com |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI₅₀ | 1.35 µM | mdpi.com |
| Piperazine–chalcone hybrid Vd | HCT-116 (Colon) | VEGFR-2 IC₅₀ | 0.57 µM | nih.gov |
| Piperazine–chalcone hybrid Ve | HCT-116 (Colon) | VEGFR-2 IC₅₀ | 0.61 µM | nih.gov |
| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | PC-3 (Prostate) | IC₅₀ | 1.47 µM | nih.gov |
| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | PC-3 (Prostate) | IC₅₀ | 1.05 µM | nih.gov |
Identification and Characterization of Molecular Targets
The diverse biological activities of the furan-piperazine class are a result of their interaction with a variety of molecular targets. Elucidating these targets is crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents.
In the context of anticancer activity , several molecular targets have been identified. Certain furan-based derivatives have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization, a critical process for cell division. nih.gov Other furan-piperazine hybrids have been specifically designed as inhibitors of key signaling proteins involved in cancer progression. For example, piperazine-chalcone hybrids have been synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase that plays a central role in angiogenesis. nih.gov Molecular docking studies have also suggested that arylpiperazine derivatives can interact with the androgen receptor (AR), which is a key driver in prostate cancer. nih.gov Furthermore, some piperazine compounds have been found to suppress the translocation of NF-κB to the nucleus, a transcription factor involved in inflammation and cancer. researchgate.net
For CNS activity , the primary targets are often receptors within the central nervous system's neurotransmitter systems. nih.gov The anxiolytic and antidepressant effects of many piperazine derivatives are attributed to their interaction with serotonin (B10506) receptors, particularly the 5-HT₁ₐ subtype. researchgate.net The inhibitory profiles of various piperazine analogues have also been characterized against cytochrome P450 (CYP) isoenzymes, such as CYP2D6, which are involved in the metabolism of many CNS drugs. researchgate.net
In the realm of anti-inflammatory effects , the molecular targets are typically enzymes that mediate the inflammatory response. As mentioned, furan-piperazine derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. derpharmachemica.com
The antimicrobial mechanism of furan derivatives involves broad actions such as the selective inhibition of microbial growth and the modification of various essential enzymes within the pathogens. nih.gov
Receptor Binding Affinities (e.g., Serotonin Receptors - 5-HT1A, Dopamine (B1211576) Receptors, Adrenergic Receptors, Histaminergic Receptors, Opioid Receptors)
The arylpiperazine moiety is a well-established pharmacophore known for its interaction with various neurotransmitter receptors, particularly those for serotonin and dopamine. The nature of the aryl group and substitutions on the piperazine ring significantly influence binding affinity and selectivity.
Serotonin Receptors: Arylpiperazine derivatives consistently demonstrate a strong affinity for serotonin receptors. N4-substitution on the piperazine ring can enhance affinity for 5-HT1A sites while reducing it for 5-HT1B sites. nih.gov For example, certain 1-arylpiperazines with a phthalimido or benzamido group at the N4-position display high affinity for 5-HT1A receptors. nih.gov One such derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, exhibits a very high affinity with a Ki value of 0.6 nM. nih.gov The 2-methoxyphenyl piperazine moiety linked to various chemical structures has been shown to produce highly selective ligands for the 5-HT1A receptor, with binding constants as low as 1.2 nM. semanticscholar.org The affinity of these compounds for the 5-HT1A receptor suggests their potential role in modulating serotonergic neurotransmission, which is implicated in anxiety and depression. semanticscholar.org Arylpiperazines have also been investigated for their binding to 5-HT2A and 5-HT3 receptors. acs.orgnih.gov
Dopamine Receptors: The arylpiperazine scaffold is also integral to ligands targeting D2-like dopamine receptors (D2, D3, D4). nih.gov Extensive research has focused on modifying this structure to achieve high affinity and selectivity, particularly for the D3 receptor, which is a target for neuropsychiatric disorders. nih.gov N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been identified as high-affinity D3 receptor antagonists, with some analogs showing Ki values as low as 1 nM and over 400-fold selectivity over the D2 receptor. nih.gov Other derivatives, such as certain 4-(thiophen-3-yl)benzamide (B12553508) N-phenylpiperazines, also exhibit high affinity for the D3 receptor (Ki = 1.4–43 nM) and significant selectivity over the D2 subtype. mdpi.com
Adrenergic Receptors: Derivatives of arylpiperazine have been evaluated for their binding properties at α1-adrenoceptors. nih.gov A series of phenylpiperazine compounds linked to a flavone (B191248) system showed nanomolar affinity for α1-adrenoceptors with less pronounced affinity for α2-adrenoceptors and 5-HT1A receptors. nih.gov The structure of the aryl group and the linker chain are key determinants of this binding activity. nih.gov The phenylethanolamine backbone, which can be mimicked by parts of arylpiperazine structures, is known to interact with the binding pockets of adrenergic receptors. mdpi.com
Histaminergic and Opioid Receptors: Some piperazine derivatives, such as cetirizine, are known selective H1 histamine (B1213489) receptor antagonists. ijrrjournal.com However, detailed binding affinity studies for 1-(Furan-3-yl)piperazine or its close analogs at histaminergic and opioid receptors are not extensively covered in the available research.
Table 1: Representative Receptor Binding Affinities of Arylpiperazine Derivatives
Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, Monoamine Oxidase (MAO), Topoisomerases, Protein Kinases)
The furan and piperazine moieties are present in various compounds designed to inhibit specific enzymes involved in physiological and pathological processes.
Monoamine Oxidase (MAO) Inhibition: Piperazine-containing compounds have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. nih.govnih.gov A series of piperazine-substituted chalcones were found to be remarkable inhibitors of MAO-B, with some derivatives showing IC50 values of 0.65 and 0.71 μM and exhibiting high selectivity for MAO-B over MAO-A. nih.gov Kinetic studies revealed these compounds to be reversible and competitive inhibitors of MAO-B. nih.gov Additionally, a series of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives were designed based on the structure of MAO inhibitors and showed potential antidepressant activity. researchgate.net
Carbonic Anhydrase (CA) Inhibition: The furan ring has been incorporated into sulfonamide derivatives to target carbonic anhydrases. Substituted furan sulfonamides have been synthesized and screened for their inhibitory potential against human carbonic anhydrase isoenzymes hCA I and hCA II. researchgate.net Similarly, piperazine moieties have been included in the design of CA inhibitors. nih.gov A series of sulfamates incorporating piperazinyl-ureido groups yielded low nanomolar inhibitors against hCA II, hCA IX, and hCA XII, with Ki values ranging from 0.91 to 94.4 nM depending on the isoform and specific substitution. nih.gov
Topoisomerase Inhibition: Piperazine derivatives have also been explored as potential topoisomerase inhibitors for cancer therapy. A series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives were found to inhibit Topoisomerase I (Top I) at a concentration of 100 μM and showed potent anti-proliferative activity against several cancer cell lines. nih.gov
Protein Kinase Inhibition: The piperazine scaffold is present in inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, a potent and selective inhibitor of the Mammalian Target of Rapamycin (mTOR), a key protein kinase in the PI3K/Akt signaling pathway, features a phenyl piperazine side chain. nih.gov
Table 2: Representative Enzyme Inhibition by Furan- and Piperazine-Containing Derivatives
Mechanistic Pathways and Cellular Effects
Signal Transduction Modulation
Piperazine derivatives have been shown to modulate critical intracellular signaling pathways, most notably in the context of cancer. One of the key pathways affected is the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is a major regulator of cell survival, growth, and metabolism and is often aberrantly activated in cancer. nih.govnih.gov Studies on a potent piperazine-containing anticancer compound (C505) suggest that it inhibits cancer cell proliferation by targeting multiple signaling pathways, including the PI3K/AKT pathway. nih.gove-century.usresearchgate.net Activation of PI3K/Akt can lead to the phosphorylation and inhibition of downstream targets like TSC2 and the activation of MDM2, which suppresses the p53 tumor suppressor. nih.gov By inhibiting this pathway, piperazine derivatives can halt these pro-survival signals. nih.gove-century.us
Cellular Growth Inhibition and Apoptosis Induction (in cell lines)
A significant area of investigation for piperazine and furan-based compounds is their cytotoxic effect on cancer cells.
Growth Inhibition: Numerous studies have demonstrated the potent growth-inhibitory effects of piperazine derivatives against various cancer cell lines. In one high-throughput screening of 2,560 compounds, a piperazine-containing molecule, C505, was identified as a highly potent inhibitor of cancer cell proliferation. nih.gove-century.us It exhibited toxicity at very low concentrations, with Growth Inhibition 50 (GI50) values of 0.155 μM in HeLa (cervical cancer), 0.058 μM in K562 (leukemia), and 0.055 μM in AGS (gastric cancer) cell lines. nih.gov Similarly, furan-based derivatives have shown significant anticancer activity against breast cancer cell lines (MCF-7), with some compounds having IC50 values as low as 2.96 µM. nih.gov
Apoptosis Induction: The primary mechanism for the observed cytotoxicity is often the induction of apoptosis (programmed cell death). The piperazine derivative C505 was found to induce caspase-dependent apoptosis. nih.gove-century.us Annexin V staining, which detects an early marker of apoptosis, confirmed this mechanism. nih.gov Furan-containing compounds have also been shown to induce apoptosis in MCF-7 cells, causing cell cycle arrest at the G2/M phase and an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation. nih.gov This pro-apoptotic effect was linked to the intrinsic mitochondrial pathway, evidenced by an increase in the levels of p53 and Bax proteins and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Table 3: Cellular Growth Inhibition by Furan- and Piperazine-Containing Derivatives
In Vivo Efficacy in Animal Models (e.g., Forced Swim Test, Plus Maze Method)
To assess the potential effects of arylpiperazine derivatives on the central nervous system, behavioral tests in animal models are commonly employed.
Forced Swim Test (FST): The FST is a widely used preclinical test to screen for antidepressant activity. nih.govfrontiersin.orgepa.gov In this test, rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. nih.gov A reduction in immobility time is interpreted as an antidepressant-like effect. youtube.com Studies on 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives showed that certain compounds significantly reduced the duration of immobility in mice, suggesting potential antidepressant properties. researchgate.net
Elevated Plus Maze (EPM) Method: The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents. nih.govijpsdronline.com The apparatus consists of two open arms and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms. nih.gov Several new arylpiperazine derivatives have demonstrated anxiolytic-like effects in the EPM test. nih.govijpsdronline.comnih.gov The effects of these compounds were reversed by a selective 5-HT1A antagonist (WAY-100635), indicating that their anxiolytic activity is mediated through the 5-HT1A receptor. nih.govnih.gov
Computational Chemistry and Molecular Modeling for 1 Furan 3 Yl Piperazine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1-(furan-3-yl)piperazine derivatives. These calculations provide a detailed understanding of the molecule's geometry, electron distribution, and orbital energies, which are crucial for predicting its reactivity and interaction with biological targets.
One comparative study on furan (B31954) sulfonyl piperazine (B1678402), a closely related derivative, utilized DFT with the B3LYP/6-311++G(d,p) basis set to perform geometry optimization and calculate various molecular properties. Such studies typically involve the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, which can be correlated with greater biological activity.
For this compound derivatives, these calculations would reveal how different substituents on the piperazine or furan ring affect the electronic properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO-LUMO gap and the molecular electrostatic potential (MEP), thereby influencing the compound's binding affinity to its target protein. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, which are critical for understanding non-covalent interactions in a protein's binding pocket.
Table 1: Representative Quantum Chemical Calculation Parameters for a Hypothetical this compound Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Influences solubility and binding interactions. |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mode of this compound derivatives to their biological targets and for predicting their binding affinity.
In studies involving similar piperazine-furan hybrids, molecular docking has been successfully employed to investigate their interactions with various enzymes and receptors. For example, in the context of acetylcholinesterase (AChE) inhibition, docking studies revealed that piperazine-dihydrofuran derivatives could bind effectively within the enzyme's active site. These studies identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein.
For this compound derivatives, docking simulations would be performed against a specific protein target, such as a G-protein coupled receptor or a kinase. The process involves preparing the 3D structures of both the ligand and the protein, followed by a search algorithm that explores various possible binding poses of the ligand within the protein's active site. A scoring function is then used to rank the poses based on their predicted binding affinity. The results from these simulations can guide the rational design of more potent inhibitors by identifying which modifications to the this compound scaffold would enhance binding interactions.
Table 2: Illustrative Molecular Docking Results for a this compound Derivative with a Hypothetical Target Protein
| Parameter | Value | Details |
| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding. |
| Key Interacting Residues | Tyr121, Phe288, Trp337 | Amino acids forming significant interactions with the ligand. |
| Types of Interactions | Hydrogen bond with Tyr121, π-π stacking with Phe288, Hydrophobic interactions with Trp337 | Nature of the forces stabilizing the ligand-protein complex. |
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are essential for assessing the stability of the docked complex and for analyzing the conformational changes that may occur upon ligand binding.
For a this compound derivative docked into its target protein, an MD simulation would be initiated to observe the behavior of the complex in a simulated physiological environment, typically including water and ions. The simulation would track the trajectories of all atoms in the system over a period of nanoseconds or even microseconds.
Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Furthermore, MD simulations can reveal the persistence of key interactions identified in docking studies and uncover transient interactions that may also contribute to binding. This detailed understanding of the dynamic behavior of the ligand-protein complex is crucial for validating docking results and for gaining a more accurate picture of the binding mechanism.
QSAR and CoMFA Studies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields.
For a series of this compound derivatives with known biological activities against a particular target, a QSAR or CoMFA study would be conducted to build a predictive model. The process involves aligning the 3D structures of the compounds and calculating various molecular descriptors (for QSAR) or steric and electrostatic fields (for CoMFA). Statistical methods, such as partial least squares (PLS) analysis, are then used to develop a model that relates these descriptors or fields to the observed biological activities.
The resulting models can provide valuable insights into the structural features that are important for activity. For example, a CoMFA contour map might indicate that bulky substituents in a certain region of the molecule are favorable for activity (steric field), while positively charged groups in another region are detrimental (electrostatic field). This information is highly valuable for guiding the optimization of lead compounds. While specific QSAR or CoMFA studies on this compound are not extensively documented, studies on other arylpiperazine derivatives have successfully utilized these methods to develop predictive models for their anti-proliferative activities. researchgate.net
Prediction of Molecular Descriptors Relevant to Biological Activity (e.g., Lipophilicity)
The biological activity of a drug molecule is not solely dependent on its binding affinity to the target but also on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational methods can predict various molecular descriptors that are relevant to these properties.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical descriptor that influences a drug's absorption and distribution. For this compound derivatives, computational tools can quickly estimate their logP values. Other important descriptors that can be calculated include topological polar surface area (TPSA), which is related to cell membrane permeability, and the number of hydrogen bond donors and acceptors, which are important for solubility and binding.
These predicted descriptors are often used to assess the "drug-likeness" of a compound, for example, by applying Lipinski's Rule of Five. By calculating these properties early in the drug discovery process, researchers can prioritize compounds with a higher probability of having favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.
Table 3: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Relevance to Biological Activity |
| LogP | 1.8 | Lipophilicity, affects absorption and distribution. |
| TPSA | 36.9 Ų | Polar surface area, influences membrane permeability. |
| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | Potential for forming hydrogen bonds. |
| Molecular Weight | 166.2 g/mol | Influences overall size and diffusion. |
Advanced Analytical Methodologies for 1 Furan 3 Yl Piperazine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 1-(furan-3-yl)piperazine. These techniques provide detailed information on the compound's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the piperazine (B1678402) ring. The furan protons typically appear in the aromatic region, with characteristic chemical shifts and coupling constants that confirm the 3-substituted pattern. The piperazine protons appear as multiplets in the aliphatic region, corresponding to the two sets of chemically non-equivalent methylene (B1212753) groups (-CH₂-).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would display signals corresponding to the four distinct carbons of the furan ring and the two distinct carbons of the piperazine ring. The chemical shifts of the furan carbons are indicative of their position within the heterocyclic aromatic system, while the piperazine carbon signals appear in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established data for furan and N-arylpiperazine analogs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan C2-H | ~7.4 | ~143 |
| Furan C3 | - | ~125 |
| Furan C4-H | ~6.4 | ~110 |
| Furan C5-H | ~7.2 | ~139 |
| Piperazine C2'/C6'-H | ~3.1-3.3 | ~48-50 |
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the definitive assignment of these signals and to confirm the connectivity between the furan and piperazine moieties.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational modes include:
Aromatic C-H Stretching: Signals from the furan ring are anticipated just above 3100 cm⁻¹.
Aliphatic C-H Stretching: Absorptions from the piperazine ring's methylene groups are expected in the 2800-3000 cm⁻¹ region.
C=C Stretching: Vibrations from the furan ring double bonds would appear in the 1500-1600 cm⁻¹ range.
C-N Stretching: The stretching of the tertiary amine bonds within the piperazine ring typically occurs in the 1150-1350 cm⁻¹ region.
C-O-C Stretching: The characteristic ether linkage within the furan ring gives rise to a strong absorption band, typically around 1050-1150 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Furan Ring | =C-H stretch | 3150 - 3100 |
| Piperazine Ring | C-H stretch | 3000 - 2800 |
| Furan Ring | C=C stretch | 1600 - 1500 |
| Furan Ring | C-O-C stretch | 1150 - 1050 |
These bands collectively provide a molecular fingerprint, confirming the presence of both the furan and piperazine structural components. researchgate.net
Mass Spectrometry (MS) (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS can determine the molecular weight of this compound with high precision. This allows for the calculation of its exact elemental formula (C₈H₁₂N₂O), confirming its atomic composition. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 153.1028 m/z.
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, the structural arrangement can be investigated. For N-substituted piperazines, the primary fragmentation pathways typically involve the cleavage of the piperazine ring. The fragmentation of this compound is expected to produce characteristic daughter ions resulting from the loss of ethyleneimine or related fragments from the piperazine core. The furan ring itself is relatively stable but can also undergo characteristic fragmentation. Analysis of these fragments helps confirm the identity of the molecule.
Table 3: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Ion | Description |
|---|---|---|
| 152 | [M]⁺ | Molecular Ion |
| 153 | [M+H]⁺ | Protonated Molecular Ion |
| 110 | [C₅H₄NO]⁺ | Fragment from piperazine ring cleavage |
| 95 | [C₅H₅O]⁺ | Furan-containing fragment |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other derivatives, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a compound of moderate polarity like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach. unodc.org
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. unodc.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the furan ring possesses a chromophore that absorbs UV light. For quantitative analysis, a calibration curve is generated using standards of known concentration.
Table 4: Typical RP-HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm |
This method can be validated for linearity, accuracy, precision, and robustness to ensure reliable quantification of this compound in various samples. jocpr.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight, this compound is sufficiently volatile for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. rsc.org
In this technique, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or mid-polarity column (e.g., 5% phenyl polysiloxane) is generally suitable. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. When interfaced with a mass spectrometer, GC-MS provides both chromatographic separation and mass spectral data, offering a high degree of certainty in identification. tsijournals.comnih.gov
Table 5: Typical GC-MS Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-MS/MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound and its derivatives. These methods offer high sensitivity and selectivity, making them suitable for identifying and quantifying these compounds in complex matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including its tandem version (LC-MS/MS), are the most powerful and commonly employed techniques in this context. rsc.orgnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For piperazine derivatives, it provides excellent separation and structural identification. rsc.org The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase using a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint for identification. researchgate.net
A common approach for analyzing piperazine derivatives involves a simple solvent extraction followed by GC-MS analysis. rsc.org Methods have been developed that can separate numerous piperazine analogues, including positional isomers, which is crucial for the specific identification required by legislative systems. rsc.org While specific GC-MS studies focusing solely on this compound are not extensively detailed in the literature, the established methods for compounds like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are readily adaptable. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS is particularly advantageous for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. The substance is first separated via liquid chromatography, typically using a reversed-phase column, and the eluent is then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, often in the positive ion mode. nih.govnih.gov
Tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity even further. In this technique, a specific parent ion is selected, fragmented, and one or more resulting product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves quantification limits. mdpi.com LC-MS/MS methods have been successfully developed and validated for a wide range of piperazine derivatives in various matrices, including serum and urine. nih.govresearchgate.net These methods are characterized by high precision, accuracy, and low limits of detection, often in the low nanogram per milliliter (ng/mL) range. mdpi.comresearchgate.net The application of such a validated LC-MS/MS method would be highly effective for the selective and sensitive determination of this compound. mdpi.com
The table below summarizes typical parameters used in the analysis of related piperazine compounds, which would be applicable for developing a method for this compound.
| Technique | Analyte Class | Sample Matrix | Chromatographic Conditions | Mass Spectrometric Detection |
|---|---|---|---|---|
| GC-MS | Phenylpiperazines (e.g., TFMPP, mCPP) | Seized drug samples, Biological fluids (urine, blood) | Capillary column (e.g., 5% phenyl polysiloxane); Temperature programming (e.g., initial 100°C, ramped to >200°C) researchgate.netunodc.org | Electron Ionization (EI); Full scan mode for identification nih.gov |
| LC-MS | Benzylpiperazines and Phenylpiperazines | Urine | Reversed-phase C18 column; Gradient elution with mobile phases like ammonium (B1175870) formate (B1220265) and acetonitrile researchgate.net | Electrospray Ionization (ESI) in positive mode; Selected Ion Monitoring (SIM) for quantification nih.gov |
| LC-MS/MS | Various designer piperazines | Serum, Plasma | Reversed-phase column (e.g., Synergi Polar-RP); Gradient elution with formic acid-modified water and methanol nih.govresearchgate.net | ESI in positive mode; Multiple Reaction Monitoring (MRM) for high sensitivity and specificity mdpi.comresearchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and configuration, making it an essential tool for the structural elucidation of novel compounds, including derivatives of this compound. researchgate.netmdpi.com
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of individual atoms are determined, revealing exact bond lengths, bond angles, and torsional angles. mdpi.commdpi.com
In the synthesis of new piperazine derivatives, X-ray crystallography is often the final step in structural characterization, confirming the outcome of a reaction pathway. researchgate.net For example, the crystal structure of a synthesized piperazine derivative was determined, revealing its crystallization in the monoclinic space group P21/c. researchgate.net Such an analysis provides not only the molecular structure but also detailed information about intermolecular interactions, such as hydrogen bonds, which govern how the molecules are packed in the solid state.
While a specific crystal structure for this compound is not publicly available in the search results, the data obtained for a related derivative illustrates the type of detailed information provided by this technique.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.5503(2) |
| b (Å) | 11.2039(2) |
| c (Å) | 14.1007(4) |
| α (°) | 90 |
| β (°) | 98.6180(10) mdpi.com |
| γ (°) | 90 |
| Volume (ų) | 900.07(5) mdpi.com |
| Z (molecules per unit cell) | 4 |
This powerful analytical method would be the ultimate tool to confirm the solid-state structure of this compound, providing foundational data for understanding its physicochemical properties.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
The exploration of innovative and efficient synthetic methodologies is fundamental to advancing the study of 1-(Furan-3-yl)piperazine and its analogs. hilarispublisher.com While established methods for the synthesis of N-arylpiperazines, such as Buchwald-Hartwig amination and Ullmann condensation, are applicable, the development of more sustainable and cost-effective routes is a key area of future research. mdpi.com Green chemistry principles, including the use of environmentally benign solvents and catalysts, will be pivotal in these endeavors.
| Synthetic Approach | Potential Advantages | Key Considerations |
| Palladium-Catalyzed Amination | High efficiency for arylpiperazine synthesis. | Cost and environmental impact of palladium catalysts. organic-chemistry.org |
| Visible-Light Photoredox Catalysis | Utilizes mild reaction conditions. | Requires specific photocatalysts and light sources. hilarispublisher.com |
| Radical Cyclization | Allows for the creation of complex dihydrofuran structures. nih.govresearchgate.net | Control of stereochemistry can be challenging. |
| One-Pot/Tandem Reactions | Increased efficiency and reduced waste. | Requires careful optimization of reaction conditions. |
Exploration of Undiscovered Biological Activities
The furan (B31954) ring system is a core component of numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netijabbr.comijabbr.com Similarly, the piperazine (B1678402) moiety is a well-established pharmacophore found in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents. researchgate.netnih.gov Given this background, this compound and its derivatives are ripe for screening against a diverse range of biological targets to uncover novel therapeutic applications.
Future research should systematically evaluate this compound class for activities that have not yet been thoroughly investigated. For example, its potential as an antiviral agent, particularly against emerging viral threats, warrants exploration. The structural similarities to known anticancer agents suggest that screening against various cancer cell lines could yield promising results. nih.govnih.gov Furthermore, the potential for neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease is an exciting avenue, given the prevalence of the piperazine scaffold in CNS-active drugs. researchgate.net
Rational Design of Highly Selective and Potent Analogs
The principles of rational drug design can be effectively applied to the this compound scaffold to develop analogs with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this regard. By systematically modifying the furan and piperazine rings with various substituents, researchers can elucidate the structural requirements for optimal activity.
Molecular hybridization, which involves combining the structural features of this compound with other known pharmacophores, is a promising strategy. nih.gov For instance, incorporating moieties known to interact with specific enzyme active sites or receptor binding pockets could lead to the development of highly targeted therapeutics. The design of such hybrid molecules can be guided by the known SAR of existing drugs. For example, in the context of anticancer drug design, attaching a group known to inhibit tubulin polymerization could be a viable strategy. nih.gov
| Design Strategy | Objective | Example Application |
| Structure-Activity Relationship (SAR) Studies | To identify key structural features for biological activity. | Modifying substituents on the furan ring to enhance anticancer potency. |
| Molecular Hybridization | To combine pharmacophoric features from different molecules. nih.gov | Fusing with a known kinase inhibitor fragment to create a dual-action agent. |
| Bioisosteric Replacement | To improve pharmacokinetic or pharmacodynamic properties. | Replacing the furan ring with a thiophene (B33073) or pyridine (B92270) ring. |
Advanced Computational Approaches in Drug Discovery
Computational methods are indispensable tools in modern drug discovery and can significantly accelerate the development of this compound-based therapeutics. rjpbr.commdpi.com Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds with various biological targets, providing insights into the molecular basis of their activity. jneonatalsurg.comnih.gov This information is invaluable for the rational design of more potent and selective analogs.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activities. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. Furthermore, machine learning and artificial intelligence algorithms can be utilized to analyze large datasets and identify novel drug-target interactions, potentially uncovering unexpected therapeutic applications for this compound class. rjpbr.com In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can also be used to assess the drug-like properties of designed analogs at an early stage, reducing the likelihood of late-stage failures. jneonatalsurg.com
Investigation of Multi-Targeting Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that modulate multiple biological targets simultaneously. nih.gov The this compound scaffold, with its inherent structural flexibility and the presence of two distinct heterocyclic systems, is an excellent starting point for the design of multi-target-directed ligands (MTDLs). jneonatalsurg.com
By strategically functionalizing both the furan and piperazine rings, it is possible to design molecules that can interact with two or more distinct biological targets. For example, one part of the molecule could be designed to inhibit a specific enzyme, while another part targets a G-protein coupled receptor. This approach has the potential to yield therapeutics with improved efficacy and a reduced propensity for the development of drug resistance. The rational design of such MTDLs can be guided by computational methods to optimize the binding affinities for each intended target. jneonatalsurg.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
